molecular formula C12H17NO3 B12074648 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid

Cat. No.: B12074648
M. Wt: 223.27 g/mol
InChI Key: YIKIVJRIHLZNQR-UHFFFAOYSA-N
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Description

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid is a phenylacetic acid derivative featuring a dimethylaminoethoxy substituent at the para position of the phenyl ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[4-[2-(dimethylamino)ethoxy]phenyl]acetic acid

InChI

InChI=1S/C12H17NO3/c1-13(2)7-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15)

InChI Key

YIKIVJRIHLZNQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Intermediates

A widely employed method involves the alkylation of 4-hydroxyphenylacetic acid derivatives with 2-(dimethylamino)ethyl halides. This approach leverages nucleophilic substitution to introduce the dimethylaminoethoxy group:

Step 1: Preparation of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid is synthesized via Friedel-Crafts acylation of phenol with chloroacetyl chloride, followed by hydrolysis. Alternatively, malonic ester synthesis using ethyl cyanoacetate and 4-hydroxybenzaldehyde yields the intermediate, which is subsequently hydrolyzed under acidic conditions.

Step 2: Alkylation with 2-(Dimethylamino)ethyl Chloride
The hydroxyl group of 4-hydroxyphenylacetic acid undergoes alkylation with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetone are used at 60–80°C for 6–12 hours.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 70°C

  • Catalyst: K₂CO₃

  • Yield: 65–72%

Nitration and Substitution Strategy

A patent by CN107641089A describes a nitro-group-directed substitution method, adaptable for introducing the dimethylaminoethoxy moiety:

Step 1: Nitration of 4-Methylsulfonylacetophenone
4-Methylsulfonylacetophenone is nitrated using a HNO₃/H₂SO₄ mixture, yielding 2-nitro-4-methylsulfonylacetophenone. The nitro group directs subsequent substitution reactions.

Step 2: Thiolation and Hydrolysis
The nitro intermediate reacts with morpholine and sulfur in the presence of silica-supported fluoroboric acid (HBF₄·SiO₂), forming a thiolated derivative. Hydrolysis with concentrated HCl produces 4-methylsulfonylphenylacetic acid, which is further functionalized.

Key Optimization:

  • Catalyst: HBF₄·SiO₂ (0.5 mmol·g⁻¹) improves yield by 15% compared to homogeneous catalysts.

  • Purity: 99.3% after crystallization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial methods prioritize scalability and efficiency. Continuous flow reactors enable precise control over exothermic reactions, such as nitrations and alkylations:

Advantages:

  • Reduced reaction time (3–5 hours vs. 12 hours batch).

  • Higher purity (≥98.5%) due to minimized side reactions.

Case Study:

  • A pilot-scale production of this compound achieved 78% yield using a tubular reactor with inline FTIR monitoring.

Catalyst Recycling and Solvent Recovery

Silica-supported HBF₄ catalysts (from CN107641089A) are reused for up to five cycles without significant activity loss, reducing costs by 20%. Solvent recovery systems, particularly for DMF and dichloroethane, achieve 95% recycling rates.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
AlkylationPhenolic alkylation, hydrolysis65–7297.5High
NitrationNitro-directed substitution70–7599.3Moderate
Friedel-CraftsAcylation, oxidation60–6896.8Low

Trade-offs:

  • Alkylation: High scalability but moderate yields due to competing O- vs. C-alkylation.

  • Nitration: Superior purity but requires hazardous nitrating agents.

  • Friedel-Crafts: Limited to specific substrates but offers regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid is in the development of anticancer agents. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against breast cancer cells by interfering with estrogen receptor signaling pathways, similar to tamoxifen, which is known for its role in breast cancer treatment .

Table 1: Anticancer Activity of Related Compounds

Compound NameMechanism of ActionTarget Cancer TypeIC50 (µM)
TamoxifenEstrogen receptor modulatorBreast cancer0.5
This compoundEstrogen receptor antagonistBreast cancer1.2

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. They act as inhibitors of certain enzymes involved in inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation such as arthritis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate phenolic compounds with dimethylaminoethyl chloride under controlled conditions. This synthetic route allows for the modification and optimization of the compound for enhanced biological activity.

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Key Reagents
Nucleophilic Substitution68Dimethylaminoethyl chloride, base
Acidic Esterification60p-Hydroxybenzoic acid, methanol
Direct Coupling50Cinnamic aldehyde, substituted phenols

Clinical Trials

In clinical settings, derivatives of this compound have been evaluated for their effectiveness in treating specific cancers. A study published in a peer-reviewed journal assessed the compound's impact on cell viability in various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to estrogen receptors, providing insights into its mechanism of action as an anticancer agent .

Table 3: Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Reference Compound
Estrogen Receptor Alpha-9.5Tamoxifen
COX-2-8.0Aspirin
MARK4-7.5Novel Inhibitors

Mechanism of Action

The mechanism of action of 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid Dimethylaminoethoxy 267.33 (calculated) Potential CNS or receptor-targeting drug Target
2-(4-Methoxyphenyl)acetic acid Methoxy 166.18 Biomarker for NSCLC detection
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Hydroxy, Methoxy 182.17 Lab research; antioxidant potential
2-(4-(Dimethylamino)phenyl)acetic acid Dimethylamino (direct attachment) 179.22 Hydrocarboxylation product (60.1% yield)
2,4-Dichlorophenoxyacetic acid (2,4-D) Chlorophenoxy 221.04 Herbicide; regulated environmental toxicity
2-(4-(tert-Butyl)phenyl)acetic acid tert-Butyl 192.26 Fluorination precursor; lipophilic
Key Observations:
  • Solubility: The ethoxy linker and dimethylamino group improve aqueous solubility relative to lipophilic substituents like tert-butyl or chlorophenoxy .
  • Synthetic Yields: Hydrocarboxylation of dimethylamino-substituted phenylacetic acid derivatives (e.g., 60.1% yield in ) suggests efficient synthetic routes for amine-containing analogs .

Physicochemical Properties

  • pKa and LogP: The dimethylamino group (pKa ~10–11) increases basicity, while the ethoxy spacer balances hydrophilicity. Methoxy and hydroxy analogs exhibit lower basicity but higher acidity (e.g., pKa ~4–5 for carboxylic acid groups) .
  • Thermal Stability: Electron-donating substituents (e.g., dimethylamino) may enhance thermal stability compared to electron-withdrawing groups like chlorine .

Biological Activity

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on different biological systems, including its antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This structure includes a dimethylamino group, which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that this compound interacts with specific molecular targets, notably Microtubule Affinity Regulating Kinase 4 (MARK4). The binding affinity to MARK4 suggests that this compound may inhibit cell division and proliferation by affecting intracellular signaling pathways associated with growth and apoptosis.

Antimicrobial Properties

Studies have shown that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or function.

Anticancer Effects

A series of in vitro studies have evaluated the anticancer potential of this compound, particularly against various cancer cell lines. The findings suggest that it induces cytotoxic effects by:

  • Cell Cycle Arrest : The compound has been observed to cause arrest in specific phases of the cell cycle, particularly the S phase, leading to reduced proliferation rates in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Increased ROS production has been linked to the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism involving oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Cell Cycle ArrestS phase arrest
ROS ProductionIncreased levels leading to cytotoxicity

Detailed Research Findings

  • Antimicrobial Activity : The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested.
  • Cytotoxicity in Cancer Cells : In studies involving A549 lung cancer cells, the compound exhibited a cytotoxic concentration (CC50) of approximately 24 µM. This was significantly lower than the CC50 for normal lung cells (MRC-9), indicating selective toxicity towards cancer cells .
  • Mechanistic Insights : The interaction with MARK4 not only inhibits cell division but also influences downstream signaling pathways that regulate apoptosis and differentiation. This suggests a multifaceted mechanism where the compound can modulate cellular responses based on its concentration and exposure time.

Q & A

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Impurity profiling :
  • UPLC-MS/MS : Detect ≤0.1% impurities (e.g., des-dimethyl analogs) using a C18 column (0.1% formic acid/acetonitrile gradient) .
  • NMR spiking : Add authentic standards to identify unknown peaks in ¹³C NMR spectra .

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